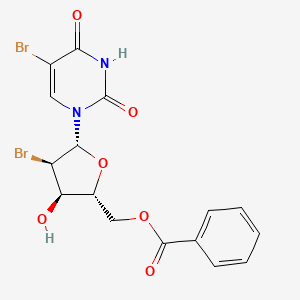
5'-O-Benzoyl-2',5-dibromo-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine: is a synthetic nucleoside analog. It is structurally related to thymidine, a natural nucleoside found in DNA. This compound is characterized by the presence of benzoyl and dibromo groups, which confer unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine typically involves multiple steps. One common method includes the bromination of 2’-deoxyuridine followed by benzoylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in an organic solvent like carbon tetrachloride (CCl4). The benzoylation step can be carried out using benzoyl chloride in the presence of a base like pyridine .
Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield 2’,5-dibromo-2’-deoxyuridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve organic solvents and may require heating.
Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative.
Hydrolysis: The major product is 2’,5-dibromo-2’-deoxyuridine.
Scientific Research Applications
Chemistry: 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine is used as a precursor in the synthesis of other nucleoside analogs.
Biology: In biological research, this compound can be used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help track cell proliferation and investigate the effects of DNA modifications .
Medicine: The bromine atoms and benzoyl group may enhance its ability to interfere with viral replication or cancer cell proliferation .
Mechanism of Action
The mechanism of action of 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and repair processes, leading to cell cycle arrest or apoptosis. The bromine atoms and benzoyl group may enhance its binding affinity to DNA polymerases and other enzymes involved in DNA metabolism .
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine: A thymidine analog used to study DNA synthesis and cell proliferation.
5-Iodo-2’-deoxyuridine: An antiviral agent active against Herpes simplex and Varicella zoster viruses.
5-Vinyl-2’-deoxyuridine: Exhibits high activity against Herpes simplex virus.
Uniqueness: 5’-O-Benzoyl-2’,5-dibromo-2’-deoxyuridine is unique due to the presence of both benzoyl and dibromo groups. These modifications enhance its chemical stability and potentially increase its biological activity compared to other nucleoside analogs .
Properties
CAS No. |
202002-13-9 |
|---|---|
Molecular Formula |
C16H14Br2N2O6 |
Molecular Weight |
490.1 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-bromo-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H14Br2N2O6/c17-9-6-20(16(24)19-13(9)22)14-11(18)12(21)10(26-14)7-25-15(23)8-4-2-1-3-5-8/h1-6,10-12,14,21H,7H2,(H,19,22,24)/t10-,11-,12-,14-/m1/s1 |
InChI Key |
LMIWARFCLUPCMT-HKUMRIAESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)Br)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


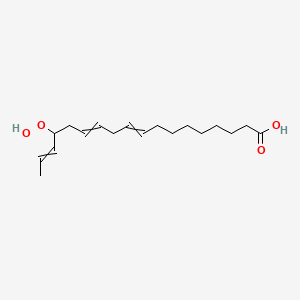
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

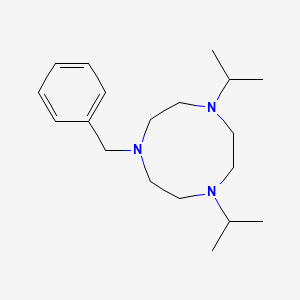
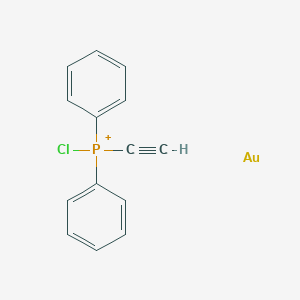

![2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12562949.png)
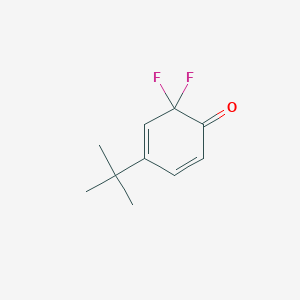
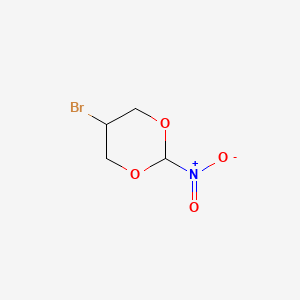
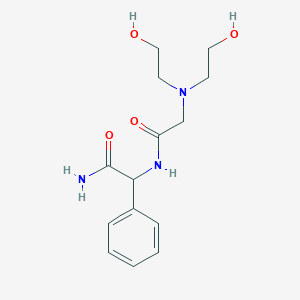
![Phosphonium, triphenyl[3-(phenylseleno)propyl]-, iodide](/img/structure/B12562964.png)
